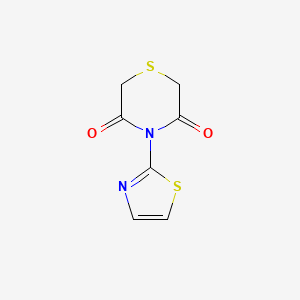
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione, also known as TMTD, is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and two sulfur atoms. It is a white crystalline solid with a molecular weight of 215.3 g/mol and a melting point of 175-177°C. TMTD has a variety of uses, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a rubber accelerator and vulcanization agent in the rubber industry.
Wirkmechanismus
The mechanism of action of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is not fully understood. However, it is known that 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is known to act as an oxidizing agent, which can be used to synthesize various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione have been studied in a variety of organisms, including humans, rats, and mice. In humans, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been shown to inhibit the activity of cytochrome P450 enzymes, which may lead to drug interactions and other adverse effects. In rats, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been shown to increase liver and kidney weight, as well as to increase the levels of serum lipids. In mice, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been shown to increase the levels of serum cholesterol and triglycerides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione in laboratory experiments include its low cost, easy availability, and wide range of applications. In addition, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is relatively stable and can be stored for long periods of time. However, one of the limitations of using 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is its potential to cause drug interactions and other adverse effects. Therefore, it is important to use 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione with caution in laboratory experiments.
Zukünftige Richtungen
The potential future directions for research on 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione include further study of its mechanism of action, its effects on drug metabolism, and its potential applications in the synthesis of organic compounds. In addition, further research could be conducted on the use of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione as a reagent for the synthesis of nanomaterials and quantum dots. Finally, future research could focus on the potential use of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione as an inhibitor of cytochrome P450 enzymes and as an oxidizing agent for the synthesis of organic compounds.
Synthesemethoden
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione can be synthesized by the reaction of 1,3-dichloro-2-thiophene with sodium ethoxide in ethanol. The reaction is conducted at room temperature, and the yield is typically around 80%. An alternative synthesis method involves the reaction of 1,3-dichloro-2-thiophene with potassium tert-butoxide in tert-butyl alcohol. This reaction is conducted at room temperature and the yield is typically around 90%.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been extensively studied for its potential use in various scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of polymers, and as a reagent for the synthesis of various organic compounds. It has also been used as an inhibitor of enzymes, such as cytochrome P450, and as a catalyst for the synthesis of nanomaterials and quantum dots. In addition, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been used as a ligand for metal complexes and as an oxidant for the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-2-yl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c10-5-3-12-4-6(11)9(5)7-8-1-2-13-7/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECSXKMBPFMCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B6292221.png)
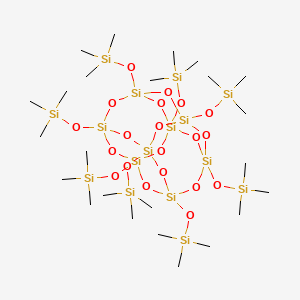
![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)
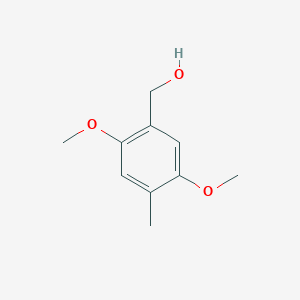
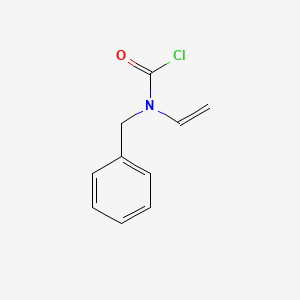


![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)


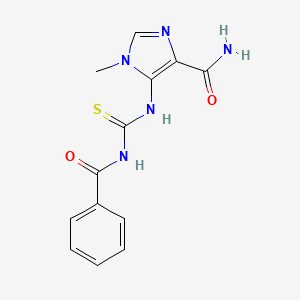

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)
